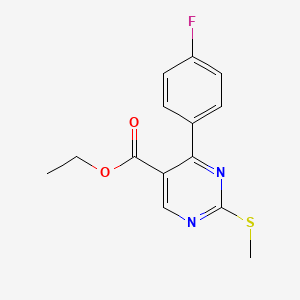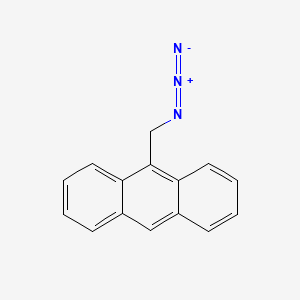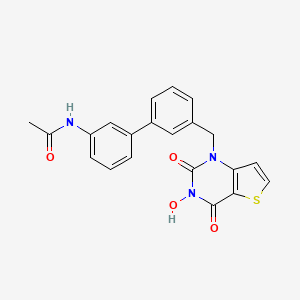![molecular formula C27H31NO6 B8305513 Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-](/img/structure/B8305513.png)
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxazole ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the methoxyphenyl and benzoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with related structures, such as:
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-benzoic Acid
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-4-methylbenzoic Acid .
Uniqueness
What sets Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C27H31NO6 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
2-[[3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid |
InChI |
InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30) |
Clave InChI |
IUCZODKTVLKZLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[(phenylmethyl)thio]-4,5-pyrimidinediamine](/img/structure/B8305444.png)









![2-(5-Methylisoxazol-4-yl)-3-oxa-1-azaspiro[4.5]dec-1-en-4-one](/img/structure/B8305505.png)


